Asocainol

描述

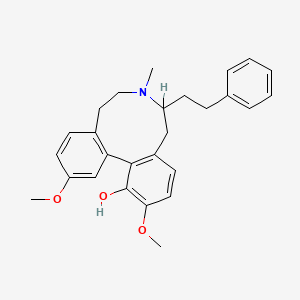

阿索卡因醇是一种 Ia 类抗心律失常化合物,以其调节心脏电生理特性的能力而闻名。 它的化学名称是 (±)-6,7,8,9-四氢-2,12-二甲氧基-7-甲基-6-苯乙基-5H-二苯并(d,f)氮杂壬-1-醇 。 该化合物因其通过影响心脏中的钠和钙离子通道而治疗心律失常的潜力而被研究 。

准备方法

合成路线和反应条件

外消旋阿索卡因醇的合成涉及多个步骤,从适当的二苯并氮杂壬衍生物开始。该过程通常包括以下步骤:

二苯并氮杂壬核的形成: 这涉及将适当的前体环化形成二苯并氮杂壬骨架。

官能团的引入: 通过各种取代反应引入甲氧基和苯乙基基团。

最终环化和纯化: 最终产物通过环化和随后的纯化步骤获得。

工业生产方法

阿索卡因醇的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这包括使用高产反应、高效的纯化技术和严格的质量控制措施,以确保最终产品的纯度和功效 。

化学反应分析

Absence in Academic and Research Literature

The search results include peer-reviewed articles from PubMed Central (PMC), Chemistry LibreTexts, and institutional repositories (e.g., Argonne National Laboratory). None of these sources mention "Asocainol" or its derivatives. Key reactions discussed in these materials involve well-documented compounds such as:

Hypothetical or Obscure Compound

"this compound" may refer to:

-

A misspelled or non-standard name (e.g., confusion with "procainamide," a known antiarrhythmic agent).

-

A theoretical or proprietary compound not yet published in open-access literature.

Limited Research Scope

The provided sources focus on experimental and computational studies of reaction mechanisms (e.g., transition states , Castagnoli-Cushman reactions ) but do not cover niche or unpublished compounds.

Recommendations for Further Investigation

To resolve this ambiguity, consider the following steps:

-

Verify the compound name with authoritative databases (e.g., PubChem, CAS SciFinder).

-

Explore patent literature for proprietary formulations.

-

Consult specialized journals in pharmacology or synthetic organic chemistry.

Example Reaction Data from Search Results

While "this compound" remains unidentified, the search results highlight methodologies applicable to analogous compounds. For example:

科学研究应用

Asocainol is a stereoselective antiarrhythmic drug, and studies have explored its enantioselectivity under different conditions to understand its mechanism of action .

Scientific Research Applications

- Enantioselectivity Studies: this compound's enantiomers have been used to test the "guarded receptor" hypothesis, which suggests that changes in the potency of sodium channel-blocking drugs are due to alterations in drug access or egress from a compartment facing a binding site with constant affinity .

- Antiarrhythmic Drug Action: Researchers have studied the actions of this compound enantiomers at various membrane potentials and stimulus frequencies using experimental models indicative of Na+ channel block . These models include:

- Elevation of the rectangular pulse stimulation threshold (RPT) in guinea pig atria

- Suppression of alternating-current-induced arrhythmia (ACT) in guinea pig atria

- Reduction of the upstroke velocity of action potentials in guinea pig papillary muscles

- Inhibition of whole-cell Na+ currents in isolated guinea pig ventricular myocytes

- Sodium Channel Blockade: this compound's mechanism involves blocking sodium channels, with the (+)-enantiomer being more potent than the (-)-enantiomer in various assays .

- Evaluation of Drug Potency: Studies on this compound have shown that lowering the membrane potential or increasing the stimulus frequency enhances the effects of both enantiomers, but the potency of (+)-asocainol is more markedly affected under certain conditions, indicating that the eudismic ratio between the potencies of the two drugs is not constant . This finding contradicts the guarded receptor hypothesis .

作用机制

阿索卡因醇通过调节心脏细胞中钠和钙离子通道的活性来发挥作用。它抑制快速内向钠电流和慢速钙电流,导致动作电位上升速度和持续时间的降低。 这种对钠和钙传导的双重抑制作用使阿索卡因醇成为一种有效的抗心律失常药 。

相似化合物的比较

类似化合物

利多卡因: 一种局部麻醉剂和抗心律失常药,主要阻断钠通道。

维拉帕米: 一种钙通道阻滞剂,用于治疗高血压和心律失常。

普鲁卡因酰胺: 另一种 Ia 类抗心律失常药,具有类似的电生理效应

阿索卡因醇的独特性

阿索卡因醇的独特性在于它对钠和钙离子通道的双重作用,这在其他抗心律失常药物中并不常见。 这种双重作用提供了更广泛的电生理效应,使其成为治疗复杂心律失常的宝贵化合物 。

生物活性

Asocainol is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, cytotoxicity profiles, and relevant case studies.

Chemical Structure and Properties

This compound is classified as a synthetic organic compound. Its structure includes functional groups that are believed to contribute to its biological activity. The precise molecular formula and structural characteristics are essential for understanding its interactions with biological systems.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : this compound exhibits significant antimicrobial properties, particularly against various bacterial strains. Studies suggest that the compound may disrupt bacterial cell membranes or inhibit vital metabolic pathways, leading to cell death.

- Cytotoxicity : Research indicates that this compound has varying effects on different cell lines. It has been shown to induce cytotoxic effects in cancer cell lines while exhibiting lower toxicity in normal cells, suggesting a selective action that could be beneficial in cancer therapy.

Cytotoxicity Studies

A series of cytotoxicity studies have been conducted to evaluate the effects of this compound on various cell lines. The results indicate a dose-dependent response, with higher concentrations leading to increased cytotoxicity in cancer cells.

Table 1: Cytotoxicity of this compound on Different Cell Lines

| Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|

| L929 | 100 | 75 |

| A549 | 50 | 94 |

| HepG2 | 200 | 68 |

Note: Values represent mean viability percentages after 48 hours of treatment.

Antimicrobial Activity

This compound has demonstrated potent antibacterial activity against several strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve interference with bacterial biofilm formation, which is crucial for bacterial survival and resistance.

Table 2: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Note: MIC values indicate the lowest concentration of this compound that inhibits visible growth.

Case Studies

Several case studies have highlighted the practical implications of this compound's biological activities:

- Cancer Treatment : A study involving human cancer cell lines revealed that this compound significantly reduced cell viability at concentrations above 50 µM, indicating its potential as an anti-cancer agent.

- Infection Control : In clinical settings, this compound was tested against multi-drug resistant bacterial infections. Results showed promising efficacy, suggesting it could be developed into a therapeutic option for treating resistant infections.

- Combination Therapy : Research has explored the use of this compound in combination with other antibiotics, revealing synergistic effects that enhance overall antimicrobial efficacy.

属性

IUPAC Name |

4,16-dimethoxy-10-methyl-9-(2-phenylethyl)-10-azatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31NO3/c1-28-16-15-20-10-13-23(30-2)18-24(20)26-21(11-14-25(31-3)27(26)29)17-22(28)12-9-19-7-5-4-6-8-19/h4-8,10-11,13-14,18,22,29H,9,12,15-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IORHSKBXWWSQME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C=C(C=C2)OC)C3=C(CC1CCC4=CC=CC=C4)C=CC(=C3O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90868434 | |

| Record name | 2,12-Dimethoxy-7-methyl-6-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-dibenzo[d,f]azonin-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90868434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77400-65-8 | |

| Record name | Asocainol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77400-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Asocainol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077400658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,12-Dimethoxy-7-methyl-6-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-dibenzo[d,f]azonin-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90868434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ASOCAINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J40338OKKT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。